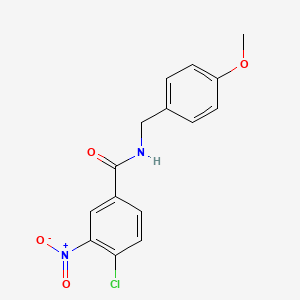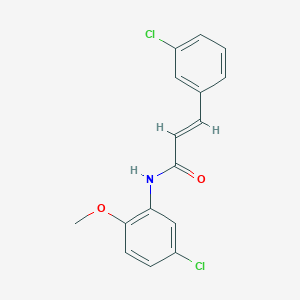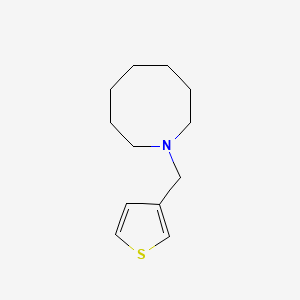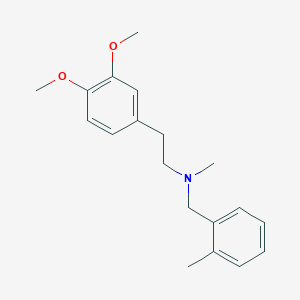![molecular formula C20H23ClN2O3 B5745541 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5745541.png)
1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP was initially developed as an antidepressant, but it has been found to have psychoactive effects and is commonly used as a recreational drug. Despite its recreational use, TFMPP has also been the subject of scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine is not fully understood. However, it is believed to act on serotonin receptors in the brain, specifically the 5-HT1A and 5-HT2A receptors. 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine has been found to increase the release of serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine has been found to have a range of biochemical and physiological effects. In animal models, 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine has been found to increase locomotor activity and induce hyperthermia. Additionally, 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine has been found to have anxiolytic and antidepressant effects, as well as antitumor properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine in lab experiments is its potential therapeutic properties. 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine may be a potential candidate for the treatment of anxiety, depression, and cancer. However, one limitation of using 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine in lab experiments is its psychoactive effects. 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine has been found to have hallucinogenic properties, which may interfere with the interpretation of results in lab experiments.
Future Directions
There are several potential future directions for research on 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine. One direction is to further investigate its potential therapeutic properties, specifically its anxiolytic, antidepressant, and antitumor effects. Additionally, further research is needed to fully understand the mechanism of action of 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine. Finally, research is needed to develop safer and more effective derivatives of 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine for use in therapeutic applications.
Synthesis Methods
The synthesis of 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine involves the reaction of 1-(2-chloro-5-methylphenoxy)acetyl chloride with 4-(3-methoxyphenyl)piperazine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine.
Scientific Research Applications
1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine has been the subject of scientific research due to its potential therapeutic properties. 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine has been found to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. Additionally, 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine has been found to have antitumor properties, making it a potential candidate for cancer treatment.
properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-15-6-7-18(21)19(12-15)26-14-20(24)23-10-8-22(9-11-23)16-4-3-5-17(13-16)25-2/h3-7,12-13H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRZADFKNCJUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(=O)N2CCN(CC2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5745465.png)
![N-cyclohexyl-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5745468.png)

![2-(4-acetylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5745489.png)



![2-[acetyl(phenylsulfonyl)amino]phenyl acetate](/img/structure/B5745513.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5745514.png)
![5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5745516.png)


![N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5745558.png)